![molecular formula C13H32N2O2Si B15178052 N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine CAS No. 80190-61-0](/img/structure/B15178052.png)
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine typically involves the reaction of 2-methyl-3-(methyldipropoxysilyl)propylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts may be employed to enhance the reaction rate and yield. The final product is purified through distillation or crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The silane group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silanes .
科学的研究の応用
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
作用機序
The mechanism of action of N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine involves its interaction with molecular targets through the silane group. This interaction can lead to the formation of stable bonds with various substrates, enhancing the properties of the resulting compounds. The pathways involved include covalent bonding and hydrogen bonding, which contribute to the compound’s effectiveness in its applications .
類似化合物との比較
Similar Compounds
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]amine
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethanolamine
- N-[2-Methyl-3-(methyldipropoxysilyl)propyl]propylamine
Uniqueness
N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine is unique due to its dual functionality, combining the properties of both ethylenediamine and silane groups. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
80190-61-0 |
|---|---|
分子式 |
C13H32N2O2Si |
分子量 |
276.49 g/mol |
IUPAC名 |
N'-[2-methyl-3-[methyl(dipropoxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C13H32N2O2Si/c1-5-9-16-18(4,17-10-6-2)12-13(3)11-15-8-7-14/h13,15H,5-12,14H2,1-4H3 |
InChIキー |
QALDTJGTUWSKPP-UHFFFAOYSA-N |
正規SMILES |
CCCO[Si](C)(CC(C)CNCCN)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


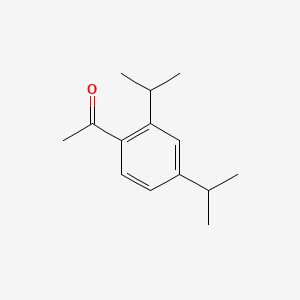
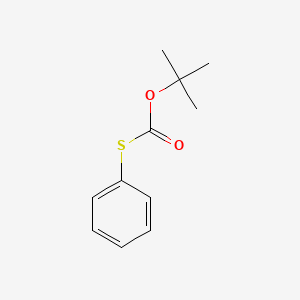
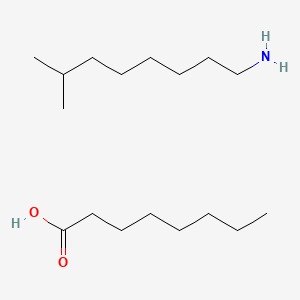
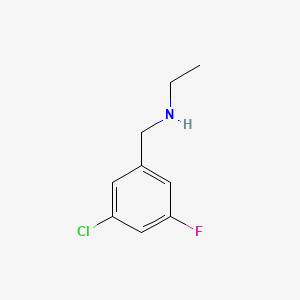
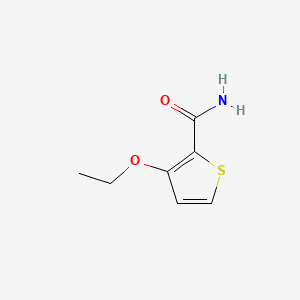

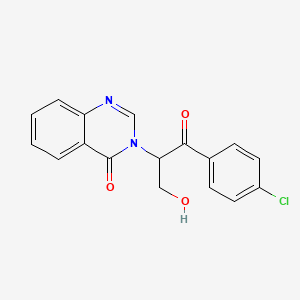
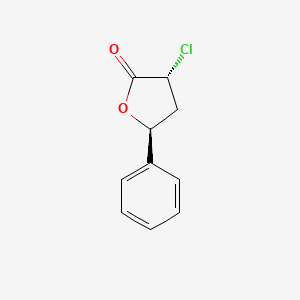

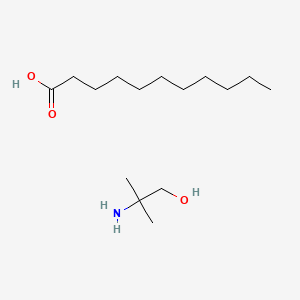


![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)

